![molecular formula C16H17N5O3 B2501958 methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 847382-21-2](/img/structure/B2501958.png)
methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
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Overview
Description
Methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives in Antibacterial Applications
Triazole compounds, including 1,2,3-triazole and 1,2,4-triazole derivatives, exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus. These compounds act as potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, and have been incorporated into clinical practice for treating bacterial infections through mechanisms involving dual or multiple antibacterial actions (Li & Zhang, 2021).
Development of Novel Triazole Derivatives
The exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives for their potential therapeutic uses has been an active area of research. These compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The development of new chemical entities based on triazole scaffolds continues to be of high interest due to their broad spectrum of biological activities (Ferreira et al., 2013).
Role in Neurological and Psychiatric Disorders
Certain triazole derivatives, such as zaleplon, a non-benzodiazepine sedative-hypnotic, have found applications in treating insomnia and other sleep disorders. Their mechanisms of action, including interaction with GABA_A receptor complexes, highlight the versatility of triazole compounds in addressing a wide range of neurological and psychiatric conditions (Heydorn, 2000).
Antioxidant and Anti-inflammatory Applications
Triazole derivatives also play a significant role in the development of antioxidants and anti-inflammatory agents. Their unique chemical structure allows for the modulation of oxidative stress and inflammation, which are key processes in various chronic diseases (Munteanu & Apetrei, 2021).
Synthesis and Reactivity of Triazole Derivatives
The synthesis and reactivity of triazole derivatives, including the exploration of novel synthetic routes and the study of their physico-chemical properties, remain crucial for expanding their applications in medicinal chemistry and other fields. These efforts contribute to the development of new drugs and materials with improved efficacy and safety profiles (Nazarov et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinases (CDKs) , which play a crucial role in cell cycle regulation.
Mode of Action
This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within certain cell types .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDKs . CDKs are responsible for phosphorylation of key components for cell proliferation . Inhibition of these kinases can lead to cell cycle arrest and apoptosis, thereby affecting the growth of cells.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, which is crucial for its efficacy.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation and induction of apoptosis in certain cell types . This is due to its potential inhibitory effect on CDKs, which play a crucial role in cell cycle progression .
properties
IUPAC Name |
methyl 2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)8-21-14-13(18-19-21)15(22)20(9-17-14)11(2)16(23)24-3/h4-7,9,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJZZUSLYCVAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C(C)C(=O)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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